N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine
Description
This compound features an imidazo[1,2-a]pyrazine core substituted at position 3 with a 3,5-dimethylphenylamine group and at position 2 with a 4-(methylsulfanyl)phenyl moiety. While direct biological data for this compound are unavailable in the provided evidence, structural analogues suggest relevance in medicinal chemistry, particularly as kinase or bromodomain inhibitors .
Properties
Molecular Formula |
C21H20N4S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C21H20N4S/c1-14-10-15(2)12-17(11-14)23-21-20(16-4-6-18(26-3)7-5-16)24-19-13-22-8-9-25(19)21/h4-13,23H,1-3H3 |
InChI Key |
RODMVPJBMGSPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)SC)C |
Origin of Product |
United States |
Preparation Methods
Groebke-Blackburn-Bienaymé Reaction
This three-component reaction has been widely employed for imidazo[1,2-a]pyrazine synthesis. Key components include:
-
2-Aminopyrazine (providing the pyrazine ring)
-
4-(Methylsulfanyl)benzaldehyde (introducing the 2-position substituent)
-
Isocyanide (contributing the 3-position substituent)
For the target compound, the isocyanide must introduce the N-(3,5-dimethylphenyl) group. However, aryl isocyanides are less common, necessitating alternative strategies.
Adapted Protocol
-
Reaction Setup :
-
Mechanism :
-
Condensation of 2-aminopyrazine and aldehyde forms an imine intermediate.
-
Nucleophilic addition of isocyanide to the imine generates a cyclic intermediate.
-
Cyclization and aromatization yield the imidazo[1,2-a]pyrazine core (Scheme 1).
-
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclocondensation | Sc(OTf)₃, DCM/MeOH (3:1), 150°C, microwave | 75–97% |
Note : The use of microwave irradiation accelerates reaction kinetics, achieving completion within 30 minutes.
Functionalization of the 3-Position
Introducing the N-(3,5-dimethylphenyl) group at position 3 poses challenges due to the steric bulk and electronic properties of the substituent. Strategies include:
Post-Cyclization Substitution
If the initial isocyanide introduces a substituent (e.g., bromine or iodine) at position 3, subsequent nucleophilic substitution with 3,5-dimethylaniline can install the amine group.
Example Pathway :
Direct Use of Aryl Isocyanides
Rarely reported but theoretically feasible, aryl isocyanides (e.g., 3,5-dimethylphenyl isocyanide ) could directly participate in the Groebke reaction. However, synthetic accessibility of such isocyanides remains a limitation.
Alternative Synthetic Routes
Iodine-Catalyzed Cyclocondensation
This method, optimized for imidazo[1,2-a]pyrazines, uses iodine as a Lewis acid catalyst.
Procedure :
-
Components :
-
2-Aminopyrazine
-
4-(Methylsulfanyl)benzaldehyde
-
tert-Butyl isocyanide (for position 3)
-
-
Conditions :
Limitation : Requires subsequent functionalization to replace tert-butyl with the N-(3,5-dimethylphenyl) group.
Purification and Characterization
Crude products are purified via column chromatography (ethyl acetate/hexane) or preparative HPLC. Key analytical techniques include:
| Technique | Purpose | Reference |
|---|---|---|
| ¹H/¹³C NMR | Confirm aromatic proton shifts and carbon environments | |
| HPLC | Verify >95% purity |
Challenges and Optimization
-
Steric Hindrance : The 3,5-dimethylphenyl group may hinder cyclization efficiency.
-
Catalyst Choice : Scandium triflate outperforms iodine in regioselectivity but requires higher temperatures.
-
Scalability : Microwave-assisted synthesis enables rapid batch processing.
Comparative Analysis of Synthetic Methods
Proposed Synthesis for N-(3,5-Dimethylphenyl)-2-[4-(Methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine
Step 1: Core Synthesis
-
Reactants :
-
2-Aminopyrazine (10 mmol)
-
4-(Methylsulfanyl)benzaldehyde (10 mmol)
-
tert-Butyl isocyanide (10 mmol)
-
-
Conditions :
Outcome : Imidazo[1,2-a]pyrazine with tert-butyl at position 3.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, Pd/C
Substitution: HNO₃, Br₂
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various biological activities and potential therapeutic applications. Below are detailed insights into its applications based on current research findings.
Anticancer Activity
Research indicates that compounds within the imidazo[1,2-a]pyrazine class exhibit significant anticancer properties. Specifically, studies have shown that N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine can inhibit tumor cell proliferation through modulation of key signaling pathways involved in cell growth and survival.
Case Study: Cytotoxicity Assays
A study conducted on various cancer cell lines demonstrated the compound's cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that this compound could serve as a lead for developing new anticancer agents.
Anti-inflammatory Properties
The presence of the methylsulfanyl group enhances the compound's potential anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Compounds in this class have also shown antimicrobial properties. Research indicates that derivatives of imidazo[1,2-a]pyrazines can exhibit efficacy against various bacterial strains. The structural features of this compound may contribute to its antimicrobial activity.
Structure-Activity Relationship (SAR)
A structure-activity relationship study is crucial for understanding how different substituents affect biological activity. Key findings include:
- Dimethylphenyl Group : Enhances binding affinity to biological targets.
- Methylsulfanyl Group : Increases chemical reactivity and potential biological activity.
- Imidazo[1,2-a]pyrazine Core : Essential for maintaining overall biological efficacy.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer properties, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural differences and physicochemical properties of analogous compounds:
Key Comparative Insights
Substituent Effects on Physicochemical Properties :
- R<sup>3</sup> Groups :
- Alkyl chains (isopropyl, butyl) in Compounds 38 and 39 increase lipophilicity but reduce steric hindrance compared to the target’s 3,5-dimethylphenyl group. The aromatic dimethylphenyl may enable π-π stacking in biological targets .
- R<sup>2</sup> Groups:
- Methylsulfanyl (target) provides moderate lipophilicity, whereas isoxazole (Compounds 38, 39, NVP-LEQ506) introduces polarity and hydrogen-bonding capacity. Nitro groups (Compound 10a) are strongly electron-withdrawing, which may affect binding kinetics .
Synthetic Yields :
- Analogues with simpler alkylamines (Compounds 38, 39) show modest yields (19–27%), suggesting that introducing bulky aryl groups (as in the target compound) may require optimized synthetic protocols .
Biological Activity
N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a compound of significant interest within medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Overview
This compound belongs to the imidazo[1,2-a]pyrazine class and features a complex structure that includes:
- Imidazo[1,2-a]pyrazin-3-amine core
- Substituents : 3,5-dimethylphenyl and 4-methylsulfanylphenyl groups
The molecular formula is , with a molecular weight of approximately 344.45 g/mol. The presence of the methylsulfanyl group is particularly noteworthy as it enhances the compound's chemical reactivity and potential biological activity .
Biological Activity
Research indicates that compounds within the imidazo[1,2-a]pyrazine class exhibit various biological activities, including:
- Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies on similar compounds suggest that modifications in their structure can lead to enhanced cytotoxicity against specific cancer types .
- Antimicrobial Activity : The structural features of this compound may confer antimicrobial properties, making it a candidate for further exploration in treating infections .
- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit certain enzymes implicated in disease processes, though specific targets remain to be fully elucidated .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bischler-Napieralski Reaction : This method is often employed to create imidazole-containing compounds.
- Continuous Flow Reactors : These are used in industrial settings to optimize reaction conditions for higher yield and purity while adhering to green chemistry principles .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds within the imidazo[1,2-a]pyrazine class:
Q & A
(Basic) What synthetic methodologies are commonly employed to synthesize N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine?
Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:
- Cyclization reactions using precursors like ethyl aroylacetates and substituted amines under reflux conditions (e.g., ethanol at 80°C), followed by purification via recrystallization .
- Substitution reactions at the C-3 position of the imidazo[1,2-a]pyrazine core, where phenylamino groups are introduced to modulate biological activity .
- Solvent optimization : Reactions often employ dimethylformamide (DMF) or toluene with catalysts like palladium or copper under inert atmospheres .
Yields range from 56% to 87%, with purity confirmed by LC-MS and IR spectroscopy .
(Basic) How is structural characterization of this compound performed to confirm its identity and purity?
Answer:
Standard analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR for verifying substituent positions and aromatic ring integration .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns (e.g., LC-MS m/z: 302–322 [M-H]⁻) .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., sulfonyl or methylsulfanyl stretches) .
- X-ray crystallography (if applicable): For resolving 3D conformation and binding interactions, as seen in bromodomain-ligand complexes .
(Advanced) How do substituent variations on the imidazo[1,2-a]pyrazine core influence COX-2 inhibitory activity and selectivity?
Answer:
- Substituent Effects :
- Methylsulfonyl groups at the 4-phenyl position enhance COX-2 selectivity (e.g., IC₅₀ = 0.07 µM for compound 5n with a selectivity index of 508.6) .
- Phenylamino groups at C-3 improve potency by forming hydrogen bonds with COX-2's hydrophobic pocket, as shown in molecular docking studies .
- Data-Driven Optimization : Structure-activity relationship (SAR) studies prioritize electron-withdrawing groups (e.g., -SO₂CH₃) to boost selectivity over COX-1 .
(Advanced) What strategies resolve discrepancies in biological activity data across assay conditions?
Answer:
- Assay Standardization : Use consistent enzyme sources (e.g., recombinant COX-2) and buffer conditions (pH 7.4, 37°C) to minimize variability .
- Orthogonal Validation : Cross-check inhibitory activity with cell-based assays (e.g., prostaglandin E₂ quantification) to confirm target engagement .
- Statistical Analysis : Apply ANOVA or Tukey’s test to identify outliers in IC₅₀ values caused by solvent effects or protein batch variations .
(Basic) What in vitro assays evaluate the biological activity of this compound?
Answer:
- COX Inhibition Assays :
- Kinase Inhibition Profiling : Radioactive ATP-binding assays to assess activity against protein kinases (e.g., BRD4) .
(Advanced) How can molecular docking studies inform derivative design for protein kinase targets?
Answer:
- Binding Site Analysis : Use crystal structures (e.g., BRD4, PDB: 4WIV) to map interactions between the compound’s methylsulfanyl group and hydrophobic residues (e.g., Pro82, Asn140) .
- Pharmacophore Modeling : Identify critical moieties (e.g., imidazo[1,2-a]pyrazine core) for π-π stacking with kinase active sites .
- Free Energy Calculations : MM-GBSA scoring to rank derivatives by predicted binding affinity (ΔG < -40 kcal/mol indicates strong binding) .
(Advanced) What methodological considerations optimize pharmacokinetic properties while maintaining target affinity?
Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., morpholine) to reduce logP values, improving solubility without compromising COX-2 binding .
- Metabolic Stability : Incubate with liver microsomes to identify metabolic soft spots (e.g., methylsulfanyl oxidation) and block them via fluorination .
- In Vivo Correlation : Use murine models to correlate plasma exposure (AUC) with analgesic efficacy, ensuring target engagement at tolerated doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
